

Biosynthetic pathway of Lysophosphatidylcholine C19:0

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An In-depth Technical Guide to the Biosynthetic Pathway of **Lysophosphatidylcholine C19:0**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lysophosphatidylcholine C19:0 (LPC C19:0) is a specific lysophospholipid containing the odd-chain saturated fatty acid, nonadecanoic acid. Unlike their more common even-chain counterparts, the metabolism of odd-chain fatty acids and their incorporation into complex lipids are less characterized. This document outlines the putative biosynthetic pathway of LPC C19:0, integrating knowledge of general lysophospholipid metabolism with the known origins of odd-chain fatty acids. It provides a technical framework for understanding its formation, relevant enzymatic processes, quantitative considerations, and the experimental protocols required for its study.

Introduction to LPC C19:0

Lysophosphatidylcholines (LPCs) are key metabolites in phospholipid metabolism, generated primarily through the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2).[1][2] They act as signaling molecules and intermediates in the remodeling of cell membranes via the Lands' cycle.[3] The specific acyl chain attached to the glycerol backbone dictates the molecule's physical properties and biological activity.

LPC C19:0 is distinguished by its 19-carbon saturated acyl chain (nonadecanoic acid). Odd-chain fatty acids are found in trace amounts in mammals and are primarily derived from exogenous sources. The presence of LPC C19:0 in biological systems points to a specific, albeit low-flux, metabolic pathway for the incorporation of nonadecanoic acid into the phospholipid pool. Recent findings suggest a potential role for LPC C19:0 in modulating immune responses, as it has been shown to increase IL-1 β secretion.^[4]

Putative Biosynthetic Pathway

A dedicated biosynthetic pathway for LPC C19:0 has not been explicitly detailed in the literature. Therefore, its formation is best understood as a multi-step process that intersects with general fatty acid activation, phospholipid remodeling, and hydrolysis. The proposed pathway involves two main stages:

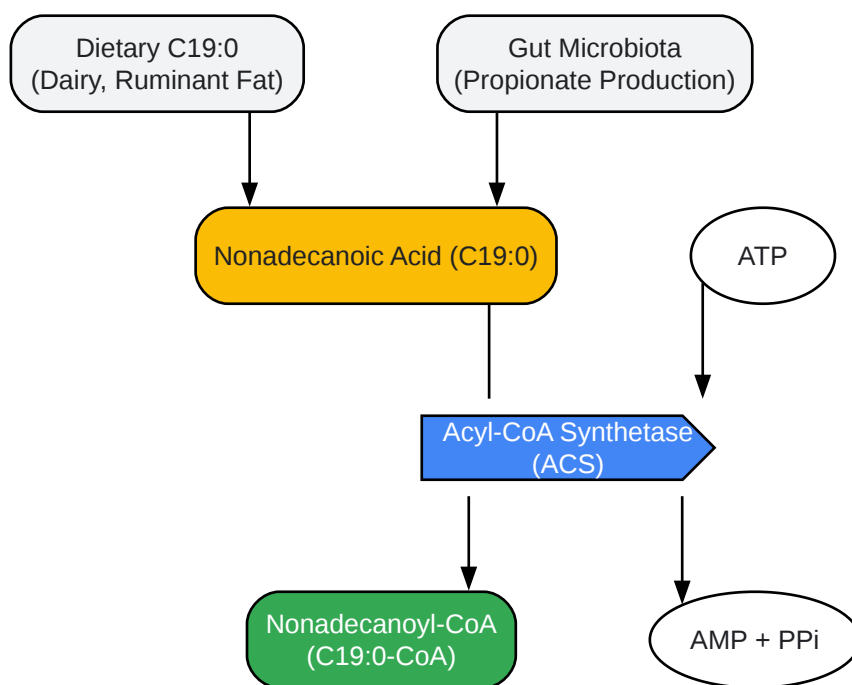
- The origin and activation of nonadecanoic acid (C19:0).
- The incorporation of C19:0 into a phosphatidylcholine backbone and subsequent hydrolysis to LPC C19:0.

Origin and Activation of Nonadecanoic Acid (C19:0)

Mammalian cells do not typically synthesize odd-chain fatty acids *de novo* in significant amounts. The synthesis of these fatty acids is initiated with propionyl-CoA, unlike the acetyl-CoA primer used for even-chain fatty acids.^[5] The primary sources of C19:0 are:

- **Dietary Intake:** Consumption of ruminant meat and dairy products, where odd-chain fatty acids are produced by gut bacteria.
- **Gut Microbiota:** Bacteria within the human gut can produce propionate, which can serve as a precursor for odd-chain fatty acid synthesis.

Once available, the free nonadecanoic acid must be activated into its thioester derivative, Nonadecanoyl-CoA (C19:0-CoA), by an Acyl-CoA synthetase (ACS) enzyme. This ATP-dependent reaction is a prerequisite for its participation in downstream metabolic pathways.



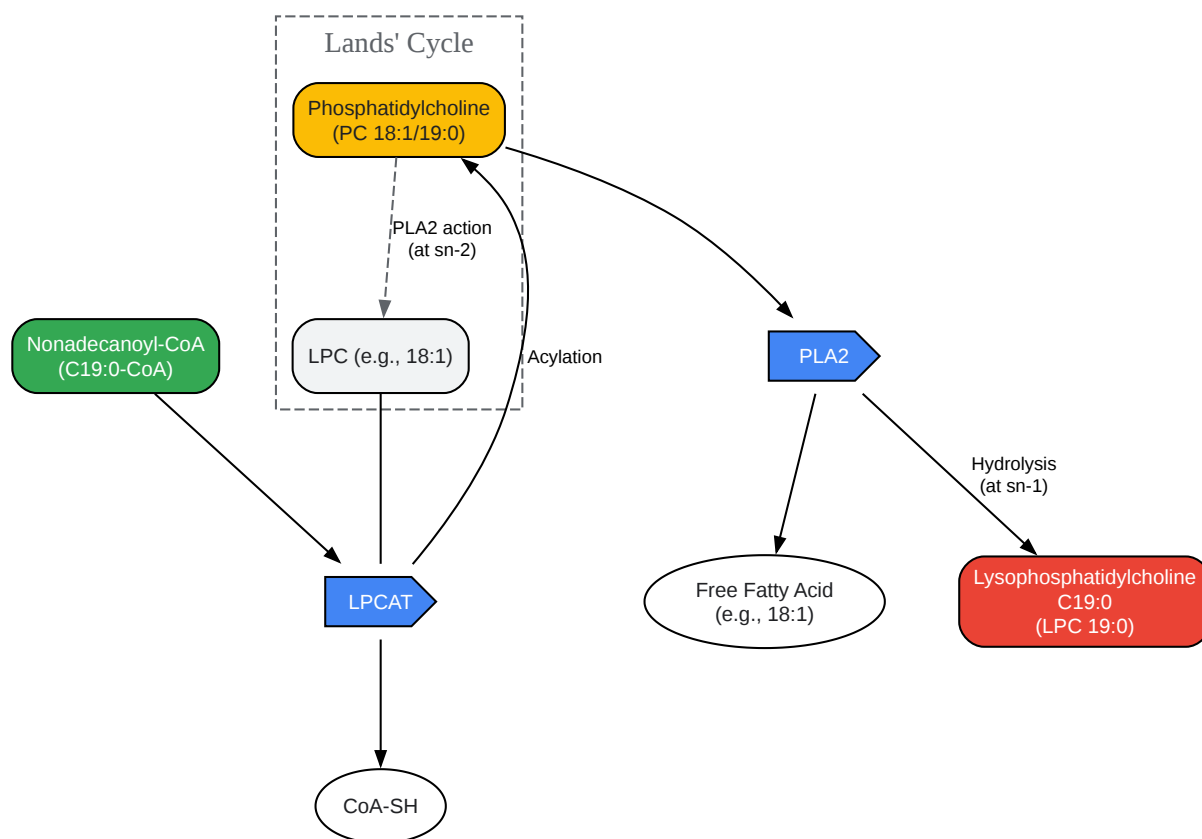
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Caption: Origin and activation of Nonadecanoic Acid (C19:0).

The Lands' Cycle and LPC C19:0 Formation

The most plausible route for LPC C19:0 synthesis is through the phospholipid remodeling pathway known as the Lands' Cycle. This cycle involves the continuous deacylation and reacylation of phospholipids.

- **Reacylation:** A pre-existing lysophosphatidylcholine (LPC) molecule is acylated with C19:0-CoA. This reaction is catalyzed by a Lysophosphatidylcholine Acyltransferase (LPCAT). The product is a phosphatidylcholine molecule containing the C19:0 acyl chain, for instance, PC(16:0/19:0) or PC(18:0/19:0).
- **Deacylation:** The newly formed PC C19:0 is then hydrolyzed by a Phospholipase A2 (PLA2) enzyme. PLA2 specifically cleaves the fatty acid at the sn-2 position.^{[1][6]} If the C19:0 chain was added at the sn-2 position, this step releases C19:0 free fatty acid. However, if C19:0 resides at the sn-1 position and another fatty acid is at sn-2, PLA2 action will yield LPC C19:0.



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Caption: Formation of LPC C19:0 via the Lands' Phospholipid Remodeling Cycle.

Quantitative Data and Enzyme Specificity

Quantitative data on the biosynthesis of LPC C19:0 is extremely limited due to its low abundance. The efficiency of its production is primarily dependent on the substrate specificity of LPCAT and PLA2 enzymes. Available research, largely from plant and yeast models, provides insights that can be extrapolated.

The table below summarizes the known substrate preferences for LPCAT enzymes. It is important to note the general preference for more common, unsaturated C18 fatty acids. The

activity of these enzymes with C19:0-CoA as a substrate has not been specifically reported and remains a key area for future research.

Enzyme Family	Source Organism	Preferred Acyl-CoA Substrates	Low Activity Acyl-CoA Substrates	Reference
LPCAT1	Arabidopsis thaliana	C18:1, C18:2, C18:3	C16:0, Ricinoleoyl-CoA	[7]
LPCAT2	Arabidopsis thaliana	C18:2, C18:3	C18:1 (relative to C18:2), C16:0	[7]
LPCAT	Salvia hispanica	Monounsaturated & Polyunsaturated > Saturated	Saturated Fatty Acyl-CoAs	[8]
LPCAT1	Human	Saturated (e.g., 16:0) for surfactant production	-	[9]

This table highlights that while many LPCATs prefer unsaturated fatty acids, some, like human LPCAT1 in the lung, are specialized for saturated fatty acids, suggesting that isoforms with affinity for C19:0 may exist in certain tissues.

Experimental Protocols

Studying the biosynthesis of LPC C19:0 requires robust methods for lipid extraction, analysis, and enzymatic assays.

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol, based on the Bligh-Dyer method, is suitable for extracting total lipids, including LPCs, from plasma or tissue homogenates.

- Homogenization: Homogenize 100 mg of tissue or use 100 μ L of plasma in a glass tube.
- Solvent Addition: Add 375 μ L of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute to create a single-phase mixture.
- Phase Separation: Add 125 μ L of chloroform and vortex for 30 seconds. Add 125 μ L of ultrapure water and vortex again for 30 seconds.
- Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.
- Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
- Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 200 μ L) of a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

Protocol 2: Quantification of LPC C19:0 by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of LPC C19:0 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Chromatographic Separation:
 - Column: Use a C18 reverse-phase column suitable for lipid analysis.
 - Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
 - Gradient: Run a gradient from ~40% B to 100% B over 15-20 minutes to elute lipids based on polarity.
 - Injection Volume: 5-10 μ L of the reconstituted lipid extract.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: Monitor the specific precursor-to-product ion transition for LPC C19:0. The precursor ion ($[M+H]^+$) is m/z 552.4. The characteristic product ion is the phosphocholine headgroup at m/z 184.1.
- Quantification: Create a standard curve using a certified LPC C19:0 analytical standard. Spike an internal standard (e.g., LPC 17:0) into all samples and standards for accurate quantification.

Caption: Experimental workflow for LC-MS/MS analysis of LPC C19:0.

Protocol 3: In Vitro LPCAT Activity Assay

This assay can determine if a specific LPCAT enzyme can utilize C19:0-CoA.

- Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mix (50 μ L total volume):
 - 100 mM Tris-HCl buffer, pH 7.4
 - 5 mM $MgCl_2$
 - 1 mM DTT
 - 50 μ M LPC (e.g., LPC 16:0)
 - 50 μ M Nonadecanoyl-CoA (C19:0-CoA)
 - 1-5 μ g of microsomal protein or purified LPCAT enzyme.
- Initiation: Start the reaction by adding the enzyme preparation.
- Incubation: Incubate at 37°C for 15-30 minutes.
- Termination: Stop the reaction by adding 200 μ L of a 1:2 (v/v) chloroform:methanol solution (this is the first step of a micro-scale lipid extraction).

- Extraction & Analysis: Perform a lipid extraction as described in Protocol 1. Analyze the sample via LC-MS/MS to detect the formation of the PC product (e.g., PC 16:0/19:0).

Conclusion

The biosynthesis of **Lysophosphatidylcholine C19:0** is not a primary, high-flux pathway but rather a consequence of the intersection between odd-chain fatty acid availability and the broad substrate capacity of the enzymes involved in phospholipid remodeling. Its formation hinges on the presence of nonadecanoic acid from dietary or microbial sources, its activation to C19:0-CoA, its incorporation into a phosphatidylcholine molecule by an LPCAT, and the subsequent hydrolysis of this PC by PLA2. Given the low abundance of both the C19:0 precursor and the final LPC product, highly sensitive analytical techniques like LC-MS/MS are essential for its detection and quantification. Further research is required to identify specific enzyme isoforms that efficiently process C19:0 and to fully elucidate the biological significance of this atypical lysophospholipid.

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